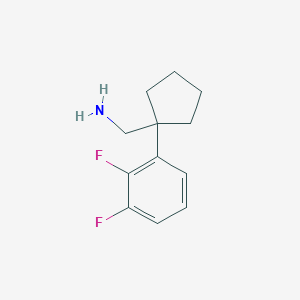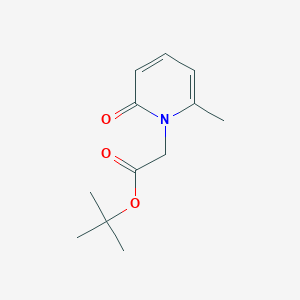amine](/img/structure/B11740753.png)
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl](heptyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 4, a methyl group at position 5, and a heptyl amine group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate reagents to form the pyrazole ring . The reaction conditions typically involve the use of catalysts such as sodium acetate at room temperature . The heptyl amine group can be introduced through nucleophilic substitution reactions using heptyl halides under basic conditions.
Industrial Production Methods
Industrial production of pyrazole derivatives, including (1,4-dimethyl-1H-pyrazol-5-yl)methylamine, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Heptyl halides, sodium acetate; reactions are conducted under basic conditions to facilitate nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, inducing apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(1,4-dimethyl-1H-pyrazol-5-yl)methylamine can be compared with other pyrazole derivatives to highlight its uniqueness:
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds have been shown to possess antioxidant and anticancer activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are valuable in drug research and development.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Used as a building block in organic synthesis and known for its unique chemical properties.
The uniqueness of (1,4-dimethyl-1H-pyrazol-5-yl)methylamine lies in its specific substitution pattern and the presence of the heptyl amine group, which can impart distinct biological and chemical properties.
Properties
Molecular Formula |
C13H25N3 |
|---|---|
Molecular Weight |
223.36 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]heptan-1-amine |
InChI |
InChI=1S/C13H25N3/c1-4-5-6-7-8-9-14-11-13-12(2)10-15-16(13)3/h10,14H,4-9,11H2,1-3H3 |
InChI Key |
KELBMQNIMDLYTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNCC1=C(C=NN1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)

![5,7-Dimethyl-6-(3-phenylprop-2-en-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11740700.png)


![2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11740713.png)

![[2-(diethylamino)ethyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740739.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740757.png)
